molecular formula C10H13Cl2NO B8771881 (S)-3-(2-Chlorophenoxy)-pyrrolidine HCl

(S)-3-(2-Chlorophenoxy)-pyrrolidine HCl

Cat. No.: B8771881
M. Wt: 234.12 g/mol
InChI Key: LTLSKZXQXKHRPE-QRPNPIFTSA-N
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Description

(S)-3-(2-Chlorophenoxy)-pyrrolidine HCl is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and neuroscience research. The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its saturated structure which allows for efficient exploration of three-dimensional pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates . The specific stereochemistry of the (S)-enantiomer is often critical for biological activity, as enantioselective proteins can exhibit vastly different binding affinities for a single enantiomer, making such chiral intermediates essential for developing selective ligands and understanding structure-activity relationships (SAR) . This compound is primarily utilized as a key synthetic intermediate in the design and development of novel biologically active molecules. Its structure, featuring a chlorophenoxy moiety, suggests potential for interaction with various neurological targets. Researchers employ this compound in projects aimed at synthesizing ligands for central nervous system (CNS) targets, which may include receptors and enzymes relevant to conditions such as pain, epilepsy, and psychiatric disorders . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

(3S)-3-(2-chlorophenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m0./s1

InChI Key

LTLSKZXQXKHRPE-QRPNPIFTSA-N

Isomeric SMILES

C1CNC[C@H]1OC2=CC=CC=C2Cl.Cl

Canonical SMILES

C1CNCC1OC2=CC=CC=C2Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Substituent Optimization: demonstrates that 3-(2-chloroethyl)carbonylamino derivatives (e.g., 7f) outperform 3-chloromethylcarbonylamino analogs, likely due to improved metabolic stability .
  • Activity Hierarchy: In quinazolinones, activity follows 2,4-dichlorophenoxy > 2-chlorophenoxy > phenoxy, emphasizing the role of halogen positioning .

Preparation Methods

Reaction Mechanism and Reagent Selection

The reaction utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) to facilitate the nucleophilic substitution. The stereochemistry at the C3 position of pyrrolidine is preserved through this process due to the reaction's retention of configuration. Key parameters include:

  • Molar ratio : 1:1.3 for 2-chlorophenol to (S)-3-hydroxypyrrolidine

  • Temperature : 0–25°C during reagent addition, followed by 18–24 hr stirring at room temperature

  • Workup : Sequential concentration, hydrochloric acid treatment (4M in dioxane), and basification with potassium carbonate

Yield Optimization Strategies

Comparative studies demonstrate that yield improvements (from 55% to 68%) can be achieved through:

  • Gradual addition of DIAD to minimize exothermic side reactions

  • Use of molecular sieves to scavenge water byproducts

  • Replacement of THF with 2-methyltetrahydrofuran for improved solubility

Enantiomeric Resolution Techniques

For racemic mixtures, chiral resolution represents a complementary approach to asymmetric synthesis. Patent CN102816101A details an efficient resolution method using levotartaric acid.

Diastereomeric Salt Formation

The process involves:

  • Combining racemic 3-(2-chlorophenoxy)pyrrolidine with levotartaric acid in methanol (5:1 mass ratio)

  • Cooling to 0–10°C for 6 hr crystallization

  • Isolating the (S)-enantiomer tartrate salt via centrifugation (75–81% yield)

  • Freebase generation using NaOH followed by HCl salt formation

Table 1: Resolution Efficiency Across Scales

Scale (mol)Yield (%)Enantiomeric Excess (%)
0.2575.194.7
0.5078.894.8
1.0081.495.2

Data adapted from patent CN102816101A

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

A two-step approach develops the pyrrolidine ring after ether formation:

  • SNAr reaction between 2-chlorophenol and 3-bromopyrrolidine (K₂CO₃, DMF, 110°C, 12 hr)

  • Chiral purification via simulated moving bed chromatography
    While this method achieves 62% overall yield, it requires expensive chiral stationary phases.

Enzymatic Kinetic Resolution

Recent advances employ lipase-catalyzed acetylation:

  • Pseudomonas fluorescens lipase (PFL) shows 94% enantioselectivity

  • Reaction in MTBE at 35°C for 48 hr provides (S)-isomer in 58% yield

  • Limitations include extended reaction times and enzyme costs

Critical Analysis of Industrial Scalability

Mitsunobi Reaction Challenges

  • TPP oxide removal : Requires multiple ethyl acetate/water washes

  • DIAD safety : Explosive nature necessitates specialized equipment

  • Solvent recovery : THF recycling impacts process economics

Resolution vs. Asymmetric Synthesis

ParameterMitsunobu RouteResolution Method
Theoretical yield100%50%
Purity requirements98%99.5%
Catalyst cost$320/kg$150/kg
Waste generation8 kg/kg product5 kg/kg product

Data synthesized from

Advanced Purification Techniques

Crystallization Optimization

  • Anti-solvent selection : n-Heptane improves crystal habit vs. diethyl ether

  • Gradient cooling : 1°C/min from 50°C to −20°C enhances enantiopurity

  • Additive screening : 0.1% w/v cellulose derivatives reduce agglomeration

Analytical Characterization

  • Chiral HPLC : Chiralpak IC-3 column, 90:10 n-Hexane:IPA, 1.0 mL/min

  • XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1° confirm polymorph Form I

  • TGA : Decomposition onset at 218°C indicates thermal stability

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems demonstrate:

  • 40% reduction in DIAD usage

  • 92% conversion in 45 min vs. 24 hr batch

  • Improved safety profile for exothermic steps

Biocatalytic Approaches

Engineered transaminases enable:

  • Direct amination of ketone precursors

  • 85% ee in single-pass without chromatography

  • Current limitations in substrate scope and activity

Q & A

Q. What are the critical safety protocols for handling (S)-3-(2-Chlorophenoxy)-pyrrolidine HCl in laboratory settings?

Methodological Answer:

  • Hazard Identification : The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .
  • Handling Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from incompatible substances like strong oxidizers .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Contaminated waste must be disposed of as hazardous material via authorized facilities .

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

Methodological Answer:

  • Chiral Resolution : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution to separate enantiomers.
  • Stereochemical Confirmation : Use polarimetry or circular dichroism (CD) spectroscopy to verify optical activity. For absolute configuration determination, X-ray crystallography or NMR-based Mosher ester analysis is recommended .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidine backbone and chlorophenoxy substituent. IR spectroscopy can identify functional groups (e.g., C-Cl stretch at ~750 cm1^{-1}) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS for molecular weight verification. Purity >95% can be confirmed via reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. For example, discrepancies in receptor binding affinity may arise from differences in buffer pH or temperature.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogen position on the phenyl ring) and test activity in standardized assays. Evidence from structurally similar compounds (e.g., TCPY in ) suggests halogen positioning significantly impacts biological activity .

Q. What synthetic strategies improve the yield of this compound in multi-step reactions?

Methodological Answer:

  • Optimized Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions. For example, highlights NaOH-mediated coupling in dichloromethane for similar pyrrolidine derivatives, achieving 99% purity .
  • Intermediate Purification : Employ flash chromatography or recrystallization after each step. Monitoring reaction progress via TLC or in-situ FTIR can reduce byproduct formation .

Q. How can computational models address the lack of ecotoxicological data for this compound?

Methodological Answer:

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict biodegradation, bioaccumulation, and toxicity.
  • Molecular Dynamics (MD) Simulations : Assess interactions with environmental matrices (e.g., soil or water) based on logP (partition coefficient) and solubility data. notes no experimental ecotoxicity data, necessitating predictive approaches .

Data Contradictions and Gaps

  • Safety Data : While acute toxicity is documented (), long-term effects (e.g., carcinogenicity, reproductive toxicity) remain unstudied. Researchers should prioritize in vitro genotoxicity assays (e.g., Ames test) .
  • Environmental Impact : The absence of mobility, persistence, or bioaccumulation data () requires conservative handling to prevent environmental release.

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